molecular formula C11H9NO2 B13936696 1-Acetylindole-4-carboxaldehyde

1-Acetylindole-4-carboxaldehyde

Cat. No.: B13936696
M. Wt: 187.19 g/mol
InChI Key: IZRPTLLVENADNL-UHFFFAOYSA-N
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Description

1-Acetylindole-4-carboxaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of an acetyl group at the nitrogen atom and a formyl group at the fourth position of the indole ring.

Preparation Methods

The synthesis of 1-Acetylindole-4-carboxaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. Another approach is the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and subsequent conversion into an allylic alcohol . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-Acetylindole-4-carboxaldehyde undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Acetylindole-4-carboxaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetylindole-4-carboxaldehyde involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition and receptor antagonism . The specific pathways and targets depend on the particular derivative and its intended application.

Comparison with Similar Compounds

1-Acetylindole-4-carboxaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-acetylindole-4-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-8(14)12-6-5-10-9(7-13)3-2-4-11(10)12/h2-7H,1H3

InChI Key

IZRPTLLVENADNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C(C=CC=C21)C=O

Origin of Product

United States

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